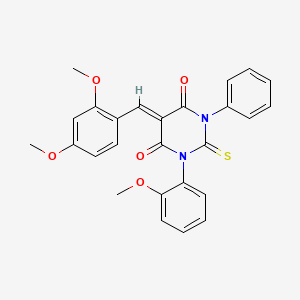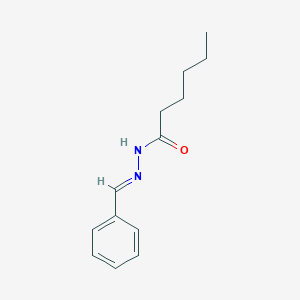
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(2,3-dimethoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. DMDB is a yellow crystalline powder that is synthesized using a simple and cost-effective method.
Wirkmechanismus
The mechanism of action of DMDB is not fully understood. However, it has been proposed that DMDB exerts its effects by inhibiting various enzymes and signaling pathways. For example, DMDB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression. DMDB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
DMDB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMDB inhibits the activity of CDKs, resulting in cell cycle arrest and apoptosis. DMDB has also been shown to inhibit the replication of viruses by inhibiting viral RNA synthesis. In addition, DMDB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
DMDB has several advantages for lab experiments. DMDB is synthesized using a simple and cost-effective method, making it easily accessible to researchers. DMDB has also been shown to have low toxicity, making it a safe compound to work with. However, DMDB has some limitations for lab experiments. DMDB has poor solubility in water, which can make it difficult to work with in aqueous solutions. DMDB also has limited stability in solution, which can make it difficult to store for extended periods.
Zukünftige Richtungen
There are several future directions for DMDB research. In medicine, DMDB has potential applications as an anticancer, antiviral, and anti-inflammatory agent. Further studies are needed to determine the efficacy and safety of DMDB in vivo. In agriculture, DMDB has potential applications as a pesticide. Further studies are needed to determine the effectiveness and safety of DMDB as a pesticide. In material science, DMDB has potential applications as a fluorescent material. Further studies are needed to optimize the fluorescence properties of DMDB for use in OLEDs.
Wissenschaftliche Forschungsanwendungen
DMDB has been shown to have potential applications in various fields of research. In medicine, DMDB has been studied for its anticancer, antiviral, and anti-inflammatory properties. DMDB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DMDB has also been shown to inhibit the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV). In addition, DMDB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In agriculture, DMDB has been studied for its potential use as a pesticide. DMDB has been shown to have insecticidal activity against various pests such as mosquitoes, flies, and cockroaches.
In material science, DMDB has been studied for its potential use as a fluorescent material. DMDB has been shown to exhibit strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
5-[(2,3-dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-16-13(18)10(14(19)17(2)15(16)20)8-9-6-5-7-11(21-3)12(9)22-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJKDOSNILMNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-Dimethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-ethoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839209.png)
![methyl 4-[2-(5,6-dimethyl-1,3-benzoxazol-2-yl)vinyl]benzoate](/img/structure/B3839218.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3839222.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3839236.png)


![5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3839258.png)
![N,N'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]dibenzamide](/img/structure/B3839264.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B3839276.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide](/img/structure/B3839290.png)
![3-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839292.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3839298.png)